molecular formula C8H10O B11950051 Bicyclo[3.2.1]oct-3-en-2-one CAS No. 3212-77-9

Bicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B11950051
CAS No.: 3212-77-9
M. Wt: 122.16 g/mol
InChI Key: PLUPRDSFMNHWTH-UHFFFAOYSA-N
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Description

Bicyclo[321]oct-3-en-2-one is an organic compound with the molecular formula C8H10O It is a bicyclic ketone featuring a unique structure that includes a bridged ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.1]oct-3-en-2-one can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high yields and control over stereochemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted bicyclo[3.2.1]octane derivatives.

Scientific Research Applications

Bicyclo[3.2.1]oct-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]oct-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the reactive carbonyl group. This group can undergo nucleophilic addition, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.1]oct-3-en-2-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions with high selectivity and yield further distinguishes it from similar compounds.

Properties

IUPAC Name

bicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUPRDSFMNHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327460
Record name Bicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3212-77-9
Record name Bicyclo[3.2.1]oct-3-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3212-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.2.1]oct-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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